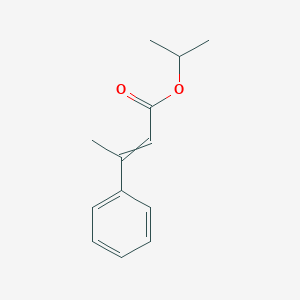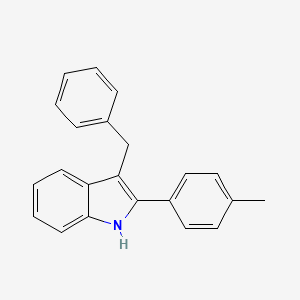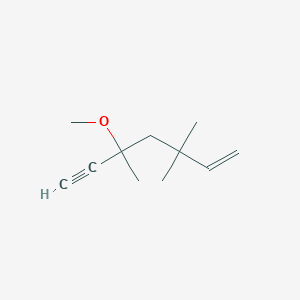
5-Methoxy-3,3,5-trimethylhept-1-en-6-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3,3,5-trimethylhept-1-en-6-yne is an organic compound with the molecular formula C11H18O It is characterized by its unique structure, which includes a methoxy group, multiple methyl groups, and a triple bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3,3,5-trimethylhept-1-en-6-yne typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hept-1-en-6-yne Backbone: This can be achieved through a series of reactions, including alkylation and elimination reactions, to introduce the triple bond and the double bond in the desired positions.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with an intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-3,3,5-trimethylhept-1-en-6-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
5-Methoxy-3,3,5-trimethylhept-1-en-6-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 5-Methoxy-3,3,5-trimethylhept-1-en-6-yne involves its interaction with specific molecular targets and pathways. The methoxy group and the triple bond play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions, and can form various intermediates that participate in different biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-3,3,5-trimethylhept-1-en-6-yne: Unique due to its specific structure and functional groups.
This compound: Similar in structure but may have different reactivity and applications.
Propriétés
Numéro CAS |
917833-38-6 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
5-methoxy-3,3,5-trimethylhept-1-en-6-yne |
InChI |
InChI=1S/C11H18O/c1-7-10(3,4)9-11(5,8-2)12-6/h2,7H,1,9H2,3-6H3 |
Clé InChI |
XHHMTONVQDNFDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(C)(C#C)OC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


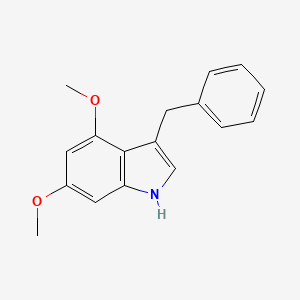
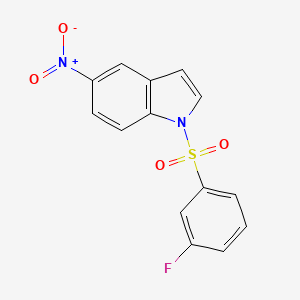
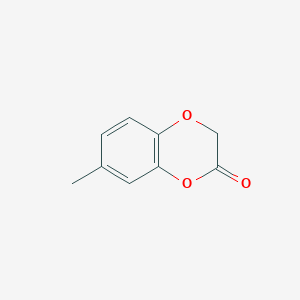
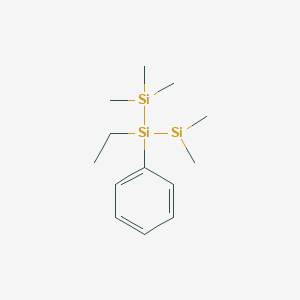
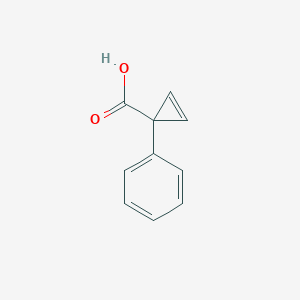
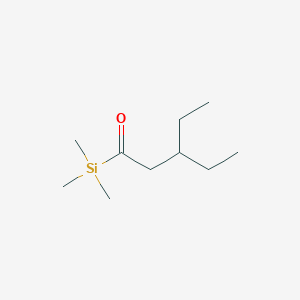
![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
silane](/img/structure/B14205997.png)
![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)
